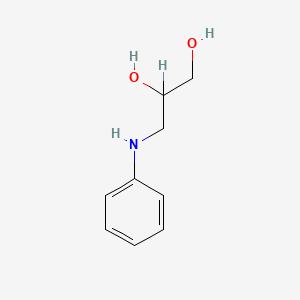
3-Anilinopropane-1,2-diol
説明
PAP is a glycol that is a derivative of glycerol in which one of the hydroxy groups is replaced by an anilino group. It is a glycol and a secondary amine. It derives from an aniline and a glycerol.
科学的研究の応用
Synthesis and Catalysis
Allylation Processes : 3-Anilinopropane-1,2-diol derivatives have been used in palladium-catalysed allylation reactions. For example, 2-Methylenepropane-1,3-diol demonstrates allylation capabilities in the presence of specific catalysts (Masuyama, Kagawa, & Kurusu, 1996).
Synthesis of Aniline-derived Diols : Studies have shown the synthesis of aniline-derived diols, including 1,3- and Ci-symmetric 1,4-diols, from various starting materials, indicating the potential for creating structurally diverse diols (Monceaux & Carlier, 2010).
Chemical Production
Microbial Production of Diols : Research indicates that diols like 1,3-propanediol, closely related to 3-Anilinopropane-1,2-diol, can be biologically produced, offering insights into sustainable chemical production methods (Xiu & Zeng, 2008).
Catalysts in Organic Synthesis : Optically pure diols, including derivatives similar to 3-Anilinopropane-1,2-diol, have been synthesized and used as catalysts in asymmetric additions to aldehydes, showing their utility in organic synthesis (Sarvary, Wan, & Frejd, 2002).
Heterocycle Synthesis
Synthesis of Indoles and Quinolines : Diols, including structures related to 3-Anilinopropane-1,2-diol, have been employed in the synthesis of indoles and quinolines, important compounds in pharmaceuticals (Bellezza et al., 2021).
Formation of 2,3-Disubstituted Indoles : There's research demonstrating the use of anilines and vicinal diols in the synthesis of 2,3-disubstituted indoles, which are significant in medicinal chemistry (Turský et al., 2010).
特性
CAS番号 |
5840-15-3 |
|---|---|
製品名 |
3-Anilinopropane-1,2-diol |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC名 |
3-anilinopropane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
InChIキー |
INHHFZUVCCBNTO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC(CO)O |
正規SMILES |
C1=CC=C(C=C1)NCC(CO)O |
その他のCAS番号 |
5840-15-3 |
同義語 |
3-phenylamino-1,2-propanediol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


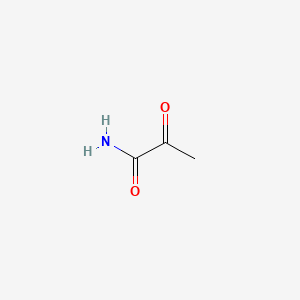
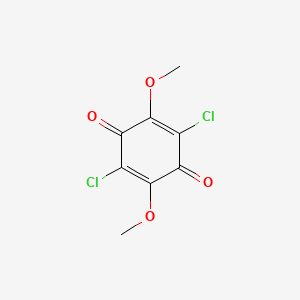

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)
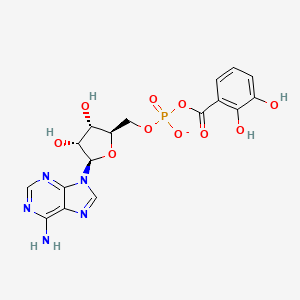
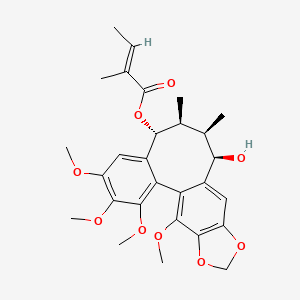
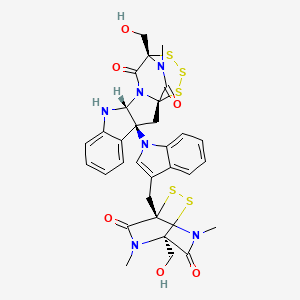
![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)
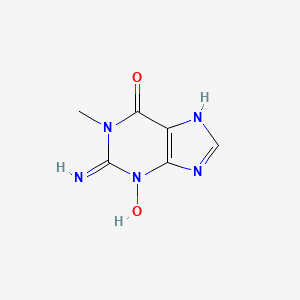

![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)